![molecular formula C6H3Br2N3 B2382991 3,6-Dibromoimidazo[1,2-a]pyrazine CAS No. 1245647-43-1](/img/structure/B2382991.png)

3,6-Dibromoimidazo[1,2-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

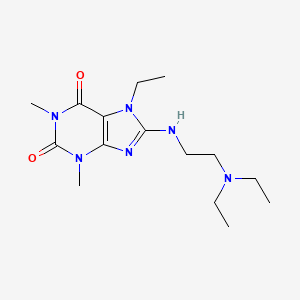

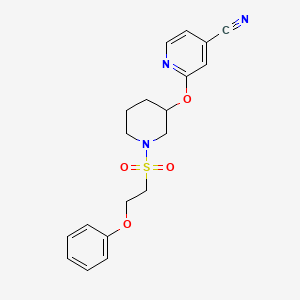

“3,6-Dibromoimidazo[1,2-a]pyrazine” is a chemical compound with the molecular formula C6H3Br2N3 . It is a derivative of imidazo[1,2-a]pyrazine, a nitrogen-containing six-membered heterocyclic ring .

Molecular Structure Analysis

The InChI code for “3,6-Dibromoimidazo[1,2-a]pyrazine” is1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“3,6-Dibromoimidazo[1,2-a]pyrazine” is a yellow solid . It has a molecular weight of 276.92 g/mol . The compound is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación

Industrial Process Development

3-Aminoimidazo[1,2-a]pyrazine, a scaffold found in many drugs, can be accessed rapidly through the Groebke–Blackburn–Bienaymé cyclisation, starting from an aminopyrazine, an aldehyde, and an isocyanide. This method has been scaled up with high yield and purity, revealing the scope and limitations of the process for various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).

Nuclear Magnetic Resonance (NMR) Studies

The 13C NMR shifts and coupling constants of imidazo[1,2-a]pyrazine derivatives have been investigated. This study aids in understanding the nucleophilic substitution of dibromoimidazo[1,2-a]pyrazine by a methoxy group (Bonnet, Sablayrolles, & Chapat, 1984).

Kinase Inhibition

3,6-Di(hetero)aryl imidazo[1,2-a]pyrazines have been developed as ATP-competitive inhibitors of CHK1 by scaffold hopping from a weakly active screening hit. These compounds have shown inhibitory effects on other kinases, including CHK2 and ABL, depending on the substitution (Matthews et al., 2010).

Chemiluminescent Properties

3,7-Dihydroimidazo[1,2-a]pyrazine-3-ones exhibit 'pseudo-flash' chemiluminescence when initiated by electrophilic oxidants. These compounds, synthesized from dibromopyrazine, show potential for bioconjugation (Adamczyk et al., 2003).

Synthetic Applications

Imidazo[1,2-a]pyrazine derivatives have been synthesized by condensation of alpha-halogenocarbonyl compounds and aminopyrazines, showing uterine-relaxing and antibronchospastic activities. Some derivatives have also demonstrated cardiac-stimulating properties (Sablayrolles et al., 1984).

Synthesis and Antimicrobial Activity

N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized and evaluated for antimicrobial activity. This synthesis involved a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines, demonstrating promising antimicrobial properties (Jyothi & Madhavi, 2019).

Novel Synthesis Methods

Efficient methods for the synthesis of imidazo[1,2-a]pyrazine derivatives have been developed, including catalyst-free reactions under microwave irradiation in green solvents. This approach has been useful for expanding molecular diversity with applications in anti-inflammatory and antimicrobial activities (Rao et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

3,6-dibromoimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFWUZOUSWZZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromoimidazo[1,2-a]pyrazine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)

![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)

![N,1-dicyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2382920.png)

![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)

![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2382931.png)